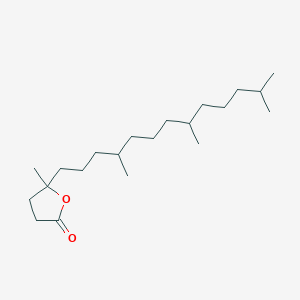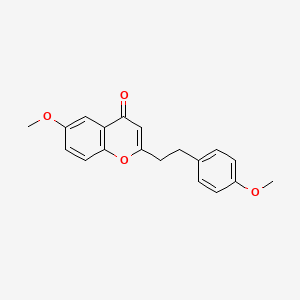
3-Oxopregnane-21-nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxopregnane-21-nitrile is a chemical compound belonging to the class of pregnane derivatives It is characterized by the presence of a nitrile group at the 21st position and a keto group at the 3rd position of the pregnane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the dehydration of primary amides using thionyl chloride or phosphorus oxychloride . Another approach involves the reaction of alkyl halides with metal cyanides in a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 3-Oxopregnane-21-nitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxopregnane-21-nitrile undergoes various chemical reactions, including:
Oxidation: The keto group at the 3rd position can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Alkyl halides and metal cyanides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Oxopregnane-21-nitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Oxopregnane-21-nitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregnane derivatives: Compounds like 3β-acetoxyandrost-5-en-17-one and androst-4-en-3,17-dione share structural similarities with 3-Oxopregnane-21-nitrile.
Nitrile-containing steroids: These include various nitrile-substituted steroids that exhibit similar chemical reactivity and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a nitrile group on the pregnane skeleton makes it a valuable intermediate for the synthesis of diverse compounds with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
31020-67-4 |
|---|---|
Molekularformel |
C21H31NO |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H31NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-15,17-19H,3-11,13H2,1-2H3 |
InChI-Schlüssel |
YSGOVZOJQGEJRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


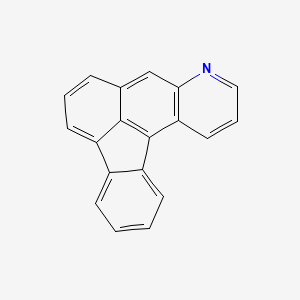
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)

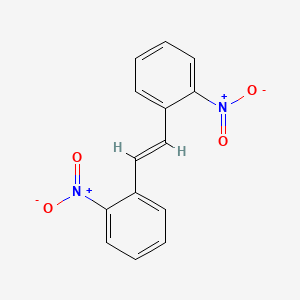
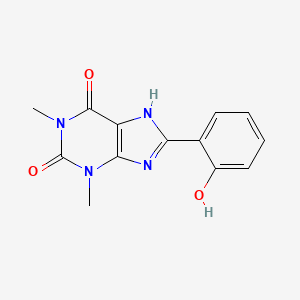
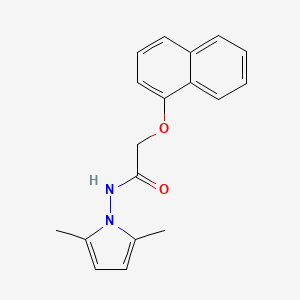
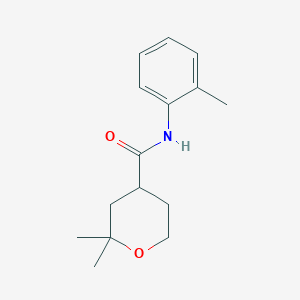
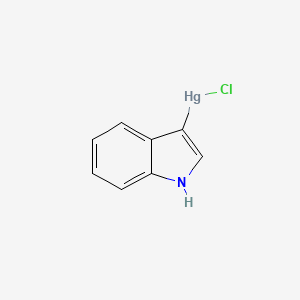

![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
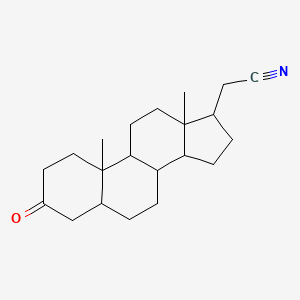
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)
